(E)-but-2-enedioic acid;2-[4-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)piperazin-1-yl]-1-(4-fluorophenyl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-but-2-enedioic acid;2-[4-(6,11-dihydrobenzocbenzothiepin-11-yl)piperazin-1-yl]-1-(4-fluorophenyl)ethanol is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-but-2-enedioic acid;2-[4-(6,11-dihydrobenzocbenzothiepin-11-yl)piperazin-1-yl]-1-(4-fluorophenyl)ethanol involves multiple steps, starting from readily available precursors. The synthetic route typically includes:
- Formation of the benzocbenzothiepin core : This step involves the cyclization of appropriate precursors under acidic or basic conditions.
- Introduction of the piperazine ring : The piperazine ring is introduced through nucleophilic substitution reactions.
- Attachment of the fluorophenyl group : This step involves the use of palladium-catalyzed cross-coupling reactions.
- Formation of the (E)-but-2-enedioic acid moiety : This is achieved through the reaction of maleic anhydride with the intermediate compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques.
Chemical Reactions Analysis
Types of Reactions:
- Oxidation : The compound can undergo oxidation reactions, particularly at the benzocbenzothiepin core.
- Reduction : Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
- Substitution : Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule.
- Oxidation : Common oxidizing agents include potassium permanganate and chromium trioxide.
- Reduction : Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
- Substitution : Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to study enzyme mechanisms and protein-ligand interactions.
Medicine: In medicine, the compound is investigated for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific diseases.
Industry: In the industrial sector, the compound is used in the development of new materials with unique properties. It can be incorporated into polymers and other materials to enhance their performance.
Mechanism of Action
The mechanism of action of (E)-but-2-enedioic acid;2-[4-(6,11-dihydrobenzocbenzothiepin-11-yl)piperazin-1-yl]-1-(4-fluorophenyl)ethanol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds:
- (E)-but-2-enedioic acid;2-[4-(6,11-dihydrobenzocbenzothiepin-11-yl)piperazin-1-yl]-1-(4-chlorophenyl)ethanol
- (E)-but-2-enedioic acid;2-[4-(6,11-dihydrobenzocbenzothiepin-11-yl)piperazin-1-yl]-1-(4-bromophenyl)ethanol
Uniqueness: The uniqueness of (E)-but-2-enedioic acid;2-[4-(6,11-dihydrobenzocbenzothiepin-11-yl)piperazin-1-yl]-1-(4-fluorophenyl)ethanol lies in its specific combination of functional groups and its ability to interact with a wide range of molecular targets
Properties
CAS No. |
156810-09-2 |
---|---|
Molecular Formula |
C56H58F2N4O6S2 |
Molecular Weight |
985.2 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;2-[4-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)piperazin-1-yl]-1-(4-fluorophenyl)ethanol |
InChI |
InChI=1S/2C26H27FN2OS.C4H4O4/c2*27-21-11-9-19(10-12-21)24(30)17-28-13-15-29(16-14-28)26-22-6-2-1-5-20(22)18-31-25-8-4-3-7-23(25)26;5-3(6)1-2-4(7)8/h2*1-12,24,26,30H,13-18H2;1-2H,(H,5,6)(H,7,8)/b;;2-1+ |
InChI Key |
FIRWBVZRMVLCOM-WXXKFALUSA-N |
Isomeric SMILES |
C1CN(CCN1CC(C2=CC=C(C=C2)F)O)C3C4=CC=CC=C4CSC5=CC=CC=C35.C1CN(CCN1CC(C2=CC=C(C=C2)F)O)C3C4=CC=CC=C4CSC5=CC=CC=C35.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
C1CN(CCN1CC(C2=CC=C(C=C2)F)O)C3C4=CC=CC=C4CSC5=CC=CC=C35.C1CN(CCN1CC(C2=CC=C(C=C2)F)O)C3C4=CC=CC=C4CSC5=CC=CC=C35.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.